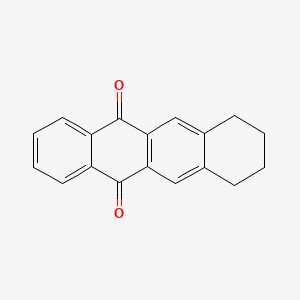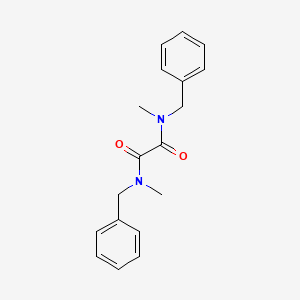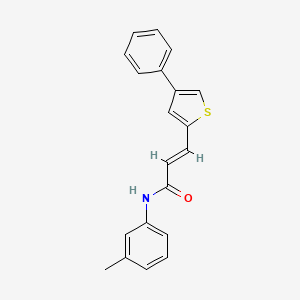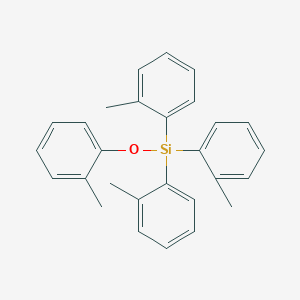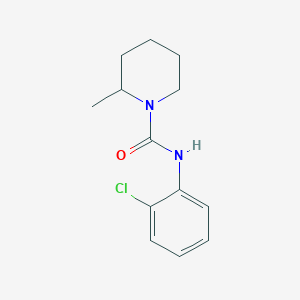
1-(2-Chlorophenylcarbamoyl)-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenylcarbamoyl)-2-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further linked to a methyl-substituted piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenylcarbamoyl)-2-methylpiperidine typically involves the reaction of 2-chlorophenyl isocyanate with 2-methylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve efficient production. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2-Chlorophenylcarbamoyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Chlorophenylcarbamoyl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
1-(2-Chlorophenylcarbamoyl)-2-methylpiperidine can be compared with other similar compounds, such as:
1-(2-Chlorophenylcarbamoyl)-4-methylpiperidine: Differing by the position of the methyl group on the piperidine ring.
1-(2-Nitrophenylcarbamoyl)-2-methylpiperidine: Differing by the presence of a nitro group instead of a chlorine atom on the phenyl ring.
1-(2-Chlorophenylcarbamoyl)-naphthalen-2-yl carbamate: Differing by the presence of a naphthalene ring instead of a piperidine ring.
These compounds share structural similarities but may exhibit different chemical reactivities, biological activities, and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
60464-81-5 |
|---|---|
分子式 |
C13H17ClN2O |
分子量 |
252.74 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c1-10-6-4-5-9-16(10)13(17)15-12-8-3-2-7-11(12)14/h2-3,7-8,10H,4-6,9H2,1H3,(H,15,17) |
InChIキー |
JOMCYQADESGDAR-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



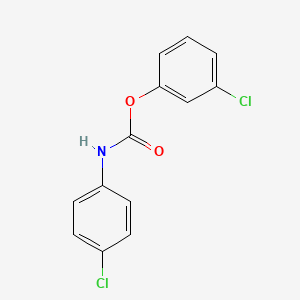
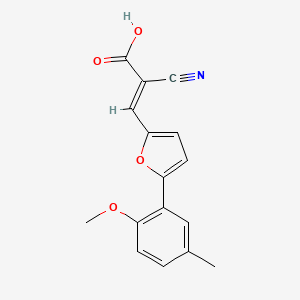
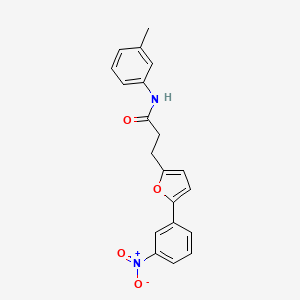
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)



![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
